3-Benzoylindolizine-1-carboxylic acid
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Overview
Description
3-Benzoylindolizine-1-carboxylic acid is a complex organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. This compound is characterized by the presence of a benzoyl group attached to the indolizine ring system, along with a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylindolizine-1-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring system . This is followed by further functionalization to introduce the benzoyl and carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Benzoylindolizine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions include various substituted indolizine derivatives, which can have different functional groups attached to the ring system .
Scientific Research Applications
3-Benzoylindolizine-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzoylindolizine-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indolizine derivatives: Compounds with similar ring systems but different functional groups
Uniqueness: 3-Benzoylindolizine-1-carboxylic acid is unique due to its specific combination of a benzoyl group and a carboxylic acid group attached to the indolizine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
25627-87-6 |
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Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
3-benzoylindolizine-1-carboxylic acid |
InChI |
InChI=1S/C16H11NO3/c18-15(11-6-2-1-3-7-11)14-10-12(16(19)20)13-8-4-5-9-17(13)14/h1-10H,(H,19,20) |
InChI Key |
GWZQCYQFUWYDIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C3N2C=CC=C3)C(=O)O |
Origin of Product |
United States |
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